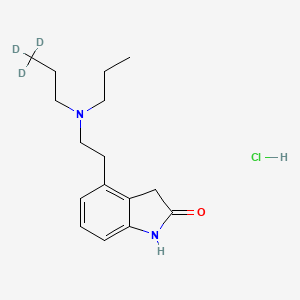
(E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the chemical reactions of “(E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate”, it’s difficult to provide an accurate analysis.Scientific Research Applications
Crystal Structure Analysis :
- The compound (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, similar in structure to the queried compound, was studied for its crystal structure. The fused piperidine ring in this compound was found to exist in a chair conformation, providing insights into the structural dynamics of similar sulfonyl-containing compounds (Yang et al., 2008).
Synthesis and Application in Chemical Reactions :
- Methyl (styrylsulfonyl)acetate, closely related to the queried compound, has been demonstrated as a useful building block in chemical synthesis. It has been used to create a variety of derivatives, highlighting its versatility in synthetic chemistry (Takahashi & Yuda, 1996).
Catalytic Activity :
- Research on nicotinium methane sulfonate, which contains a similar sulfonyl functional group, indicates its effectiveness as a catalyst in the synthesis of various organic compounds. This implies that compounds with sulfonyl groups, like the queried compound, might possess catalytic properties (Tamaddon & Azadi, 2018).
Drug-Protein Binding :
- A study on Sodium (E)-{N-[2-methyloxy-5-(2′,4′,6′-trimethoxy-styrylsulfonyl) methylenephenyl]amino}acetate, a compound with structural similarities, revealed insights into drug-protein binding mechanisms. This could be relevant for understanding how similar compounds might interact with biological systems (Cho et al., 2010).
Green Chemistry :
- A study involving 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, which shares the sulfonyl moiety, focused on its synthesis with green chemistry principles. This emphasizes the potential for environmentally friendly synthesis methods for similar compounds (Gilbile et al., 2017).
Antibacterial Activity :
- Compounds with structures incorporating elements like sulfonyl and piperidinyl groups have been explored for their antibacterial properties, suggesting potential applications of the queried compound in antimicrobial research (Iqbal et al., 2017).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Some compounds can be hazardous due to their reactivity, toxicity, flammability, or other characteristics . Without specific information on “(E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate”, it’s difficult to provide an accurate assessment of its safety and hazards.
properties
IUPAC Name |
methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11,13H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGGTCYPRJSPZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

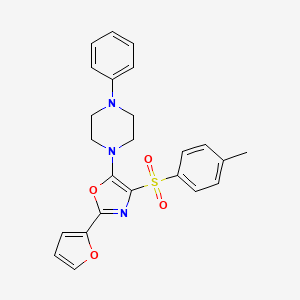
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)

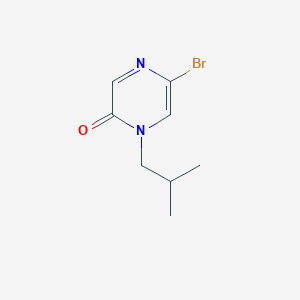
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

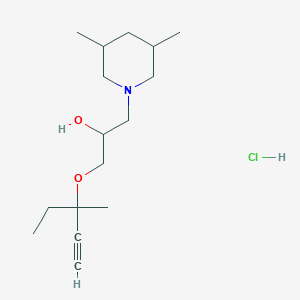
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)
![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)
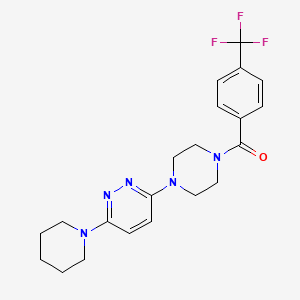
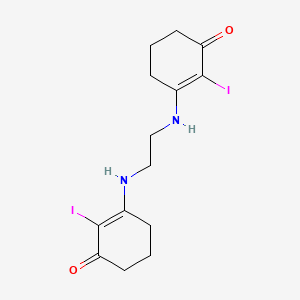
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
